Ethenesulfonyl chloride
Overview
Description
Ethenesulfonyl chloride is an organosulfur compound with the molecular formula C₂H₃ClO₂S. It is a colorless liquid that is highly reactive and is used in various chemical synthesis processes. The compound is known for its role as a sulfonylating agent, which makes it valuable in organic chemistry for introducing sulfonyl groups into molecules.
Mechanism of Action
Target of Action
Ethenesulfonyl chloride is a chemical compound that primarily targets tertiary amine bases . These bases play a crucial role in various biochemical reactions, serving as nucleophiles that can donate electron pairs to form new bonds.
Mode of Action
The interaction of this compound with its targets involves a vinylogous substitution reaction . In the presence of tertiary amines, this compound undergoes an initial vinylogous substitution reaction to form a cationic sulfene . This sulfene then reacts with water either by addition (and deprotonation) to form a betaine or by vinylogous substitution (and deprotonation) to give the alkenesulfonate anion .
Biochemical Pathways
The reaction of this compound with tertiary amines affects the biochemical pathways involving the formation of sulfenes and betaines . The formation of these intermediates can influence downstream reactions, leading to the production of various products depending on the specific conditions and reactants present .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific conditions and reactants present. For instance, in the presence of tertiary amines and water, the reaction can lead to the formation of betaines and alkenesulfonate anions . These products can then participate in further reactions, potentially leading to a wide range of downstream effects.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of water and tertiary amines is crucial for its reaction to proceed . Additionally, factors such as temperature and pH could potentially influence the rate and outcome of the reaction .
Biochemical Analysis
Biochemical Properties
Ethenesulfonyl chloride is known to undergo reactions with water in the presence of pyridine, trimethylamine, and a number of other tertiary amines. This reaction primarily proceeds via an initial vinylogous substitution reaction to form a cationic sulfene
Cellular Effects
Chloride ions, which are a part of the this compound molecule, play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential, water secretion into the luminal side of epithelial tissues, and more .
Molecular Mechanism
The molecular mechanism of this compound involves an initial vinylogous substitution reaction to form a cationic sulfene . This sulfene subsequently reacts with water either by addition (and deprotonation) to form a betaine or by vinylogous substitution (and deprotonation) to give the alkenesulfonate anion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of ethenesulfonic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CH2=CHSO3H+SOCl2→CH2=CHSO2Cl+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Ethenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines like pyridine or triethylamine
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Ethenesulfonyl chloride has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals, including dyes, surfactants, and polymers.
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
- 2-Chloroethanesulfonyl chloride
- 4-Chlorobenzylsulfonyl chloride
Properties
IUPAC Name |
ethenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2S/c1-2-6(3,4)5/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOZNPPBKHYHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6608-47-5 | |
Record name | ethenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary reaction mechanism of ethenesulfonyl chloride with alcohols in the presence of tertiary amines?
A1: this compound (CH2=CHSO2Cl) reacts with alcohols in the presence of tertiary amines primarily through a vinylogous nucleophilic catalysis mechanism [, ]. This involves the formation of a reactive sulfene intermediate (CH2=C=SO) []. The sulfene can then react with the alcohol to form the corresponding alkyl ethenesulfonate (CH2=CHSO2OR) or the alkyl betylate (R3′N+CH2CH2SO2OR Cl−) depending on the reaction conditions [].
Q2: Can this compound undergo reactions other than esterification in the presence of tertiary amines?
A3: Yes, this compound can undergo hydrolysis in the presence of tertiary amines like pyridine and trimethylamine []. This reaction also proceeds via the formation of a cationic sulfene intermediate []. The sulfene can then react with water to form the betaine (R3′N+CH2CH2SO3−) or undergo vinylogous substitution to yield the ethenesulfonate anion (CH2=CHSO3−) [].
Q3: How does the nature of the substituent at the 2-position of ethanesulfonyl chloride influence its reactivity?
A4: The nucleofugality of the substituent at the 2-position plays a crucial role in determining the reaction pathway of 2-substituted ethanesulfonyl chlorides (X—CH2CH2SO2Cl) with alcohols in the presence of pyridine []. Low nucleofugality favors ester formation via the sulfene intermediate []. Intermediate nucleofugality leads to a mixture of the corresponding ester and ethenesulfonate due to partial loss of the 2-substituent during sulfene trapping []. High nucleofugality primarily yields the ethenesulfonate and pyridinio-betylate esters due to initial elimination of HX to form this compound, which then reacts further [].
Q4: Are there alternative synthetic routes to access 2-(phenylthio)ethanesulfonyl chloride besides using this compound as a starting material?
A5: Yes, 2-(phenylthio)ethanesulfonyl chloride can be synthesized through several routes. It is the major product from the reaction of lithium 2-(phenylthio)ethanesulfinate with chlorine []. Additionally, contrary to previous reports, it can also be obtained from the reaction of benzenethiol with this compound and from the reaction of sodium 2-(phenylthio)ethanesulfonate with phosphorus pentachloride [].
Q5: What is the reported thermal decomposition pathway of 2-(phenylthio)ethanesulfonyl chloride?
A6: Upon heating, 2-(phenylthio)ethanesulfonyl chloride undergoes desulfonylation to form 2-(phenylthio)ethyl chloride []. This reaction is believed to proceed through an internal displacement of the chlorosulfonyl group, leading to the formation of an episulfonium ion intermediate []. The rate of this decomposition reaction increases with increasing solvent polarity, supporting the proposed ionic mechanism [].
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